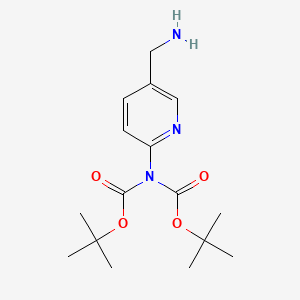
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is a chemical compound with the molecular formula C16H25N3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with various substrates, facilitating the formation of desired products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethylpyridine
- 5-Aminomethyl-2-(N,N-dimethylamino)pyridine
- 5-Aminomethyl-2-(N,N-diethylamino)pyridine
Uniqueness
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is unique due to its Boc-protected amino group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1027511-51-8 |
|---|---|
Molecular Formula |
C16H25N3O4 |
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,9,17H2,1-6H3 |
InChI Key |
UHNNGDBVHLMPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















